
DMOG
描述
二甲基草酰甘氨酸 (DMOG) 是一种细胞可渗透的脯氨酰羟化酶结构域蛋白 (PHDs) 和缺氧诱导因子脯氨酰羟化酶 (HIF-PHs) 的竞争性抑制剂。 它是一种 α-酮戊二酸的类似物,已知其在体外和体内能稳定并积累缺氧诱导因子-1α (HIF-1α) 。this compound 由于其在模拟缺氧和调节各种细胞过程中的作用,在科学研究中被广泛使用。
准备方法
合成路线和反应条件
DMOG 可以通过草酰氯与二甲胺的酯化反应合成,然后水解得到二甲基草酰甘氨酸。 该反应通常涉及使用二氯甲烷等溶剂和三乙胺等催化剂来促进酯化过程 .
工业生产方法
This compound 的工业生产涉及类似的合成路线,但规模更大。 该过程针对更高的产量和纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和色谱,以确保最终产品符合所需规格 .
化学反应分析
反应类型
DMOG 主要发生与其作为缺氧模拟剂的作用相关的反应。 它可以参与氧化和还原反应,特别是那些涉及 HIF-1α 稳定的反应 .
常用试剂和条件
参与 this compound 反应中常用的试剂包括 α-酮戊二酸、脯氨酰羟化酶抑制剂和各种溶剂,如二甲基亚砜 (DMSO) 和水。 反应通常在受控温度和 pH 条件下进行,以确保最佳活性 .
主要形成的产物
This compound 参与的反应形成的主要产物通常与 HIF-1α 的稳定及其下游信号通路激活有关。 这包括血管生成、代谢和细胞存活相关的基因的上调 .
科学研究应用
Regenerative Medicine
Angiogenesis Enhancement
DMOG has been shown to significantly enhance angiogenic activity in stem cells. In studies involving human induced pluripotent stem cell-derived mesenchymal stem cells (hiPSC-MSCs), this compound treatment resulted in increased expression of vascular endothelial growth factor (VEGF) and other angiogenic factors through the activation of HIF-1α. This was demonstrated in a rat model with critical-sized calvarial defects, where this compound-treated hiPSC-MSCs improved bone regeneration and angiogenesis .
Bone Regeneration
Research indicates that this compound can mitigate bone loss and promote healing in conditions such as osteonecrosis and osteoporosis. In ovariectomized rats, this compound administration led to improved bone turnover rates and density, suggesting its potential as a therapeutic agent for post-menopausal osteoporosis .
Oncology
Tumor Microenvironment Modulation
this compound's ability to inhibit prolyl hydroxylases allows it to alter the tumor microenvironment by enhancing oxygen availability and reducing hypoxic stress. In murine models of colitis and cancer, this compound treatment improved oxygen levels in inflamed tissues, potentially enhancing the efficacy of concurrent therapies . Furthermore, combined treatments with this compound and glycolysis inhibitors have shown promise in making cancer cells more susceptible to therapeutic interventions .
Metabolic Reprogramming
this compound has been identified as a modulator of cellular metabolism in cancer cells. It inhibits oxidative phosphorylation while promoting glycolytic ATP production, thereby reprogramming energy metabolism. This metabolic shift can be exploited to enhance the effectiveness of cancer treatments by targeting metabolic vulnerabilities .
Wound Healing
Enhanced Healing Properties
Recent studies have explored the application of this compound in wound healing contexts. When delivered via nanofiber technology or silica nanoparticles, this compound demonstrated improved cell attachment and migration capabilities, which are crucial for effective wound healing processes . This suggests that this compound could be integrated into advanced wound dressings to enhance recovery outcomes.
Immunology
Inflammation Reduction
In models of skin inflammation, this compound has been shown to downregulate thymic stromal lymphopoietin (TSLP) and reactive oxygen species (ROS) production through HIF pathway modulation. This effect indicates its potential utility in treating inflammatory skin diseases by mitigating inflammatory responses .
Data Summary Table
Case Studies
- Angiogenesis in Bone Regeneration : A study demonstrated that this compound-treated hiPSC-MSCs significantly enhanced bone regeneration in a rat calvarial defect model by promoting angiogenesis through HIF-1α activation .
- Cancer Metabolism : In vitro experiments revealed that this compound treatment led to a decrease in oxygen consumption in cancer cells while increasing their vulnerability to glycolytic inhibitors, suggesting a novel approach for cancer therapy .
- Wound Healing Technology : Research on this compound-loaded silica nanoparticles showed promising results in enhancing fibroblast migration and attachment, indicating its potential role in advanced wound care solutions .
作用机制
DMOG 通过抑制脯氨酰羟化酶结构域蛋白 (PHDs) 和缺氧诱导因子脯氨酰羟化酶 (HIF-PHs) 来发挥其作用。 这种抑制导致 HIF-1α 的稳定和积累,进而激活参与血管生成、代谢和细胞存活的各种基因的转录 。 This compound 的分子靶标包括 HIF-1α 亚基及其降解的酶 .
相似化合物的比较
类似化合物
二甲基草酰甘氨酸 (DMOG): 以其稳定 HIF-1α 和模拟缺氧的作用而闻名.
独特之处
This compound 的独特之处在于它可以通过直接抑制脯氨酰羟化酶来模拟缺氧,从而导致 HIF-1α 的稳定。 这使得它成为研究人员在了解细胞对缺氧的反应和开发潜在的治疗应用方面的一个宝贵工具 .
生物活性
Dimethyloxalylglycine (DMOG) is a well-studied compound known for its ability to inhibit prolyl hydroxylases (PHDs), thereby stabilizing hypoxia-inducible factors (HIFs). This property allows this compound to mimic hypoxic conditions, making it a valuable tool in various biological and therapeutic studies, particularly in cancer research, angiogenesis, and inflammation. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
This compound functions primarily as a pan-hydroxylase inhibitor. By inhibiting PHDs, this compound prevents the hydroxylation of HIF-1α, leading to its stabilization and subsequent transcriptional activation of target genes involved in angiogenesis, metabolism, and cell survival. This mimicking of hypoxia has significant implications for understanding cellular responses in both pathological and physiological contexts.
Key Pathways Affected by this compound
- HIF Pathway : Stabilization of HIF-1α enhances the expression of genes involved in angiogenesis (e.g., VEGF), glycolysis, and cell survival.
- NF-κB Pathway : this compound has been shown to downregulate NF-κB activity in certain immune cells, influencing inflammation and apoptosis.
1. Cancer Cell Migration and Invasiveness
A study demonstrated that this compound treatment significantly increased HIF-1α levels in HCT116 colon cancer cells, promoting cell migration and invasiveness. The research highlighted that this compound-induced hypoxia could serve as a reliable model for studying cancer cell behavior under low oxygen conditions .
2. Angiogenic Activity
This compound has been shown to enhance the angiogenic activity of bone marrow stromal cells (BMSCs) and adipose-derived stem cells (ADSCs). This effect is mediated through increased expression of angiogenic factors such as VEGF and IL-6, suggesting potential therapeutic applications in tissue regeneration and repair .
3. Inflammation and Cell Death
Research indicated that this compound selectively induces apoptosis in human monocytes by downregulating the anti-apoptotic protein cIAP1. This selective induction of cell death may provide insights into therapeutic strategies for inflammatory diseases .
Case Study 1: this compound in Cancer Research
In a controlled study involving colon cancer cells, researchers utilized this compound to create a hypoxic environment. The results indicated that this compound not only increased HIF-1α levels but also activated downstream targets associated with tumor progression. This model was instrumental in identifying new therapeutic targets for cancer treatment.
Case Study 2: this compound in Stem Cell Research
Another study explored the effects of this compound on ADSCs. The findings revealed that this compound treatment led to enhanced proliferation and differentiation capabilities of these stem cells under normoxic conditions, highlighting its potential use in regenerative medicine .
Data Summary
Study Focus | Findings | Implications |
---|---|---|
Cancer Cell Migration | Increased HIF-1α levels; enhanced migration | Potential therapeutic targets for cancer treatment |
Angiogenic Activity | Enhanced VEGF and IL-6 expression in BMSCs/ADSCs | Applications in tissue regeneration |
Inflammation | Induction of apoptosis via cIAP1 downregulation | Insights into inflammatory disease therapies |
常见问题
Basic Research Questions
Q. What is the primary mechanism by which DMOG stabilizes HIF-1α in experimental models?
this compound acts as a competitive inhibitor of HIF-prolyl hydroxylases (HIF-PHs), enzymes responsible for oxygen-dependent degradation of HIF-1α. By blocking hydroxylation, this compound prevents HIF-1α ubiquitination and proteasomal degradation, enabling its accumulation under normoxic conditions . Methodologically, HIF-1α stabilization can be validated via Western blotting for HIF-1α protein levels and qPCR for downstream hypoxia-responsive genes (e.g., VEGF, EPO) .
Q. What are standard protocols for this compound treatment in cell culture studies?
Typical protocols involve treating cells with this compound at concentrations ranging from 0.5–2 mM for 4–24 hours, depending on the cell type and experimental goals. For example:
- Fibroblasts : 1 mM this compound for 24 hours significantly inhibits proliferation and collagen synthesis while upregulating HIF-1α .
- Macrophages : 1 mM this compound for 2 hours modulates NF-κB signaling and cytokine expression . Always include controls (e.g., DMSO vehicle) and validate treatment efficacy via HIF-1α Western blotting .
Q. How does this compound influence collagen synthesis in fibrosis models?
this compound exhibits paradoxical effects: while it suppresses fibroblast proliferation, it increases collagen I/III mRNA and protein levels in keloid fibroblasts. This contradiction may arise from HIF-1α-mediated upregulation of pro-fibrotic genes. Researchers should pair this compound treatment with siRNA targeting HIF-1α to isolate its role in collagen regulation .
Advanced Research Questions
Q. How can experimental design address contradictions in this compound’s dose-dependent effects across studies?
this compound’s biphasic effects (e.g., pro-inflammatory vs. anti-inflammatory outcomes) often stem from concentration and exposure time variability. For example:
- In periodontitis models, 1 mM this compound reduces M1 macrophage polarization and bone resorption .
- In cancer models, 100 μM this compound enhances cell migration when co-administered with HSP90 inhibitors . Recommendation : Conduct pilot studies to establish dose-response curves (e.g., 0.1–5 mM) and time-course analyses (2–48 hours) using assays like MTT for viability and ELISA/qPCR for cytokine profiling .
Q. What methodological challenges arise when analyzing this compound’s pharmacokinetics in vivo?
this compound is rapidly metabolized to MOG and NOG in blood, with half-lives of <30 minutes in murine models. To ensure sustained HIF-1α activation, researchers use osmotic pumps for continuous delivery or repeat bolus injections. LC-MS is critical for quantifying this compound and its metabolites in plasma and tissues .
Q. How can researchers validate this compound’s specificity for HIF-PHs in complex biological systems?
Co-treatment with HIF-1α siRNA or CRISPR-KO cells can confirm target specificity. For example:
- In TBI models, this compound-induced neuroprotection (e.g., reduced apoptosis via Akt/CREB phosphorylation) is abolished in HIF-1α-KO mice .
- Use orthogonal assays (e.g., co-immunoprecipitation) to rule off-target interactions, such as this compound’s inhibition of Cullin3 neddylation .
Q. What strategies resolve conflicting data on this compound’s role in inflammatory responses?
this compound’s context-dependent effects require careful model selection:
- In RAW264.7 macrophages, this compound suppresses TNF-α/IL-6 via NF-κB inhibition .
- In cancer-associated fibroblasts, this compound enhances IL-8 secretion via HIF-1α/NF-κB crosstalk . Solution : Integrate single-cell RNA-seq to identify cell-type-specific responses and use lineage tracing to map HIF-1α activity in heterogeneous tissues .
Q. Data Analysis and Reproducibility
Q. How should researchers handle batch variability in this compound’s biological activity?
this compound’s purity (>98%) and storage conditions (e.g., desiccation, −20°C) significantly impact reproducibility. Always:
- Obtain certificates of analysis (COA) from suppliers.
- Validate each batch via LC-MS for stability and activity .
Q. What metadata is critical for reporting this compound experiments in publications?
Include:
- Treatment parameters : Concentration, duration, vehicle.
- Validation data : HIF-1α Western blots, metabolite half-lives (if applicable).
- Negative controls : Untreated and vehicle-treated groups.
- Source data : Raw metabolomics/lipidomics datasets (e.g., MetaboLights MTBLS7118) .
Q. Advanced Methodological Tools
Q. How can CRISPR/dFLASH reporters enhance this compound studies in live-cell imaging?
The dFLASH-HIF system enables real-time tracking of HIF-1α transcriptional activity. For example, HEK293T cells transfected with dFLASH-HIF show EGFP fluorescence proportional to HIF-1α activation after 48 hours of this compound treatment (1 mM). This system reduces reliance on endpoint assays like Western blotting .
属性
IUPAC Name |
methyl 2-[(2-methoxy-2-oxoethyl)amino]-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c1-11-4(8)3-7-5(9)6(10)12-2/h3H2,1-2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJOZDZCRHCODO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339961 | |
Record name | DMOG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89464-63-1 | |
Record name | DMOG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89464-63-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。